molecular formula C9H13ClFN B1415309 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride CAS No. 2138165-91-8

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride

Cat. No. B1415309
CAS RN: 2138165-91-8
M. Wt: 189.66 g/mol
InChI Key: JBLAOTNJWNXKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number 2138165-91-8 . It has a molecular weight of 189.66 . The IUPAC name for this compound is 1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride” is 1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

C9H12FN⋅HCl C_9H_{12}FN \cdot HCl C9​H12​FN⋅HCl

, has several intriguing applications in various fields of scientific research.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its fluorinated aromatic ring system can be a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .

Material Science

In material science, the compound’s unique properties can be utilized to modify surface characteristics of materials, such as creating hydrophobic coatings or enhancing the bonding properties of polymers .

Chemical Synthesis

It plays a role in chemical synthesis where it may act as a reagent or catalyst in the formation of new compounds, especially those with potential pharmacological activities .

Chromatography

Due to its distinct chemical structure, it can be used as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds .

Analytical Research

In analytical research, this compound can be employed in method development for detecting and analyzing fluorinated compounds within complex mixtures .

Pharmacology

As a structural analogue of amphetamines and cathinones, it has been reported to have stimulating and entactogenic effects, which could be explored for potential therapeutic applications.

Neurochemistry

The compound may be used in neurochemical studies to understand the interaction of fluorinated compounds with neurotransmitter systems, particularly in the context of psychoactive substances.

Fluorine Chemistry

It is an important subject in the study of organofluorine chemistry, which explores the effects of fluorine atoms on the biological activity and chemical properties of organic molecules .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLAOTNJWNXKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
Reactant of Route 5
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
Reactant of Route 6
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.